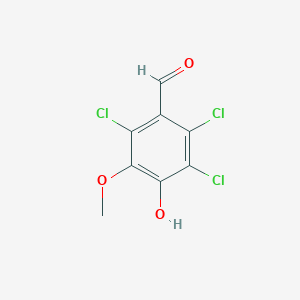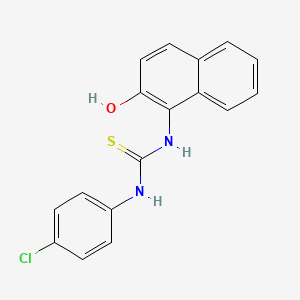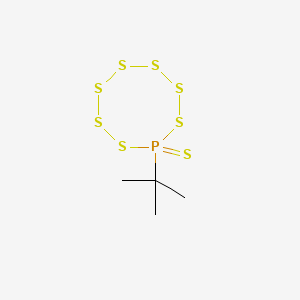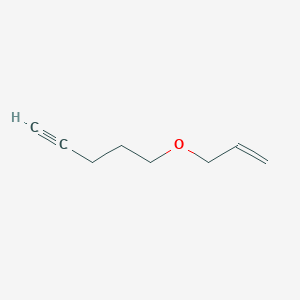
1-Pentyne, 5-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyne, 5-(2-propenyloxy)- is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is also known as allyl pentyl ether, and its molecular formula is C8H14O. It is a colorless liquid under standard conditions and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pentyne, 5-(2-propenyloxy)- can be synthesized through the reaction of 1-pentyne with allyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of a strong base, such as sodium amide (NaNH2), to deprotonate the terminal alkyne, followed by the addition of allyl alcohol to form the desired product .
Industrial Production Methods
Industrial production of 1-Pentyne, 5-(2-propenyloxy)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentyne, 5-(2-propenyloxy)- undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: The compound can undergo substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Addition Reactions: Common reagents include halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl). The reactions typically occur under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are used.
Substitution: Reagents such as sodium hydride (NaH) or sodium amide (NaNH2) are commonly used.
Major Products Formed
Addition Reactions: The major products are dihalides or haloalkenes.
Oxidation: The major products are aldehydes or ketones.
Substitution: The major products are substituted alkynes or alkenes.
Applications De Recherche Scientifique
1-Pentyne, 5-(2-propenyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism of action of 1-Pentyne, 5-(2-propenyloxy)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reagents used. The presence of the triple bond and the allylic ether group allows for diverse reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentyne: A terminal alkyne with a similar structure but without the allylic ether group.
2-Pentyne: An internal alkyne with the triple bond located between the second and third carbon atoms.
3-Methyl-1-butyne: A branched alkyne with a similar carbon skeleton but different functional groups
Uniqueness
1-Pentyne, 5-(2-propenyloxy)- is unique due to the presence of both the triple bond and the allylic ether group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
130018-34-7 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
5-prop-2-enoxypent-1-yne |
InChI |
InChI=1S/C8H12O/c1-3-5-6-8-9-7-4-2/h1,4H,2,5-8H2 |
Clé InChI |
VQQOWEQSNADJAZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


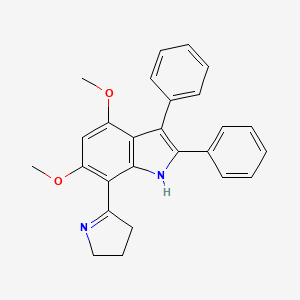
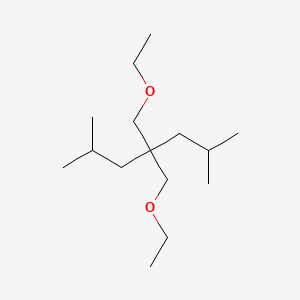
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
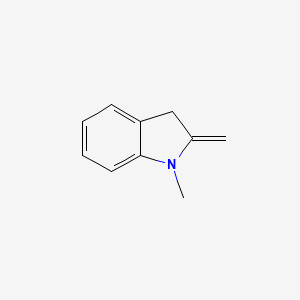
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
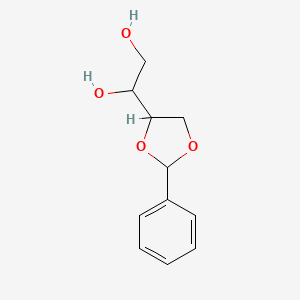
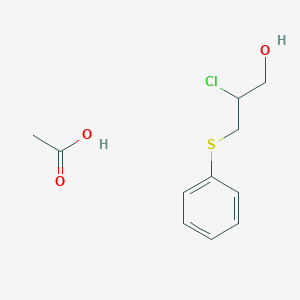
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
